Home > Products > Screening Compounds P13426 > 4-(4-butoxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione
4-(4-butoxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione -

4-(4-butoxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione

Catalog Number: EVT-5075320
CAS Number:
Molecular Formula: C21H22N2O4
Molecular Weight: 366.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Anti-inflammatory agents: Compounds with similar structures, like phenylbutazone, have demonstrated anti-inflammatory properties. [, ]
  • Analgesics: Some pyrazolidine-3,5-dione derivatives have been investigated for their analgesic properties. []
  • Antimicrobial agents: Certain pyrazolone compounds, structurally related to 4-(4-butoxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione, have shown promising antimicrobial activity. []

1. Phenylbutazone (4-Butyl-1,2-diphenylpyrazolidine-3,5-dione) []

  • Compound Description: Phenylbutazone is a pyrazolidinedione derivative known for its anti-inflammatory and analgesic properties. It has been widely used in the treatment of rheumatoid arthritis and other inflammatory conditions. []
  • Relevance: Phenylbutazone shares the core 1,2-diphenylpyrazolidine-3,5-dione structure with 4-(4-butoxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione. The key structural difference lies in the substitution at the 4-position of the pyrazolidinedione ring. While phenylbutazone has a butyl group, the target compound features a 4-butoxy-3-methoxybenzylidene substituent. This difference highlights the impact of substituent modifications on the biological activity of pyrazolidinedione derivatives. []

2. G-25671 (4-(phenylthioethyl)-1,2-diphenyl 3,5-pyrazolidinedione) []

  • Compound Description: G-25671 is a phenylbutazone analog where the butyl side chain is replaced by a phenylthioethyl group. The study highlighted its accelerated biotransformation rate in humans, leading to a significantly shorter half-life compared to phenylbutazone. Additionally, G-25671 exhibited antirheumatic effects with minimal sodium retention, suggesting a potential dissociation between these properties in the phenylbutazone series. []
  • Relevance: Similar to phenylbutazone, G-25671 shares the core 1,2-diphenyl-3,5-pyrazolidinedione structure with the target compound. The structural variation lies in the 4-position substituent. G-25671's phenylthioethyl group emphasizes the continued exploration of modifications at this position to influence the pharmacokinetic and pharmacodynamic properties of pyrazolidinedione derivatives. []

3. 4-Hydroxymonophenylbutazone (4-Butyl-4-hydroxy-1-phenyl-3,5-pyrazolidinedione) []

  • Compound Description: This compound is a derivative of phenylbutazone with a hydroxyl group at the 4-position of the pyrazolidinedione ring. Structural analysis revealed that the hetero nitrogen carrying the six-membered ring is planar, while the unsubstituted nitrogen is pyramidal. []
  • Relevance: The presence of the 1-phenyl-3,5-pyrazolidinedione moiety in 4-hydroxymonophenylbutazone highlights its structural similarity to 4-(4-butoxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione. The variation in the 4-position substituent, a butyl group in 4-hydroxymonophenylbutazone compared to the 4-butoxy-3-methoxybenzylidene group in the target compound, further emphasizes the structure-activity relationship studies surrounding this class of compounds. []

4. N -(2',3',4',6'-tetra-O-acetyl-β-D-glucopyranosyl)-4-arylidene-1-phenyl-3,5-pyrazolidinediones []

  • Compound Description: This class of compounds represents N-glycosylated derivatives of 4-arylidene-1-phenyl-3,5-pyrazolidinediones. They were synthesized via phase-transfer catalysis, using 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide and 4-arylidene-1-phenylpyrazolidine-3,5-diones. []
  • Relevance: These derivatives highlight the exploration of glycosylation as a strategy to modify the properties of pyrazolidinediones. While the specific 4-arylidene substituent in the described compounds may differ from the 4-(4-butoxy-3-methoxybenzylidene) group in the target compound, the shared 1-phenyl-3,5-pyrazolidinedione core structure emphasizes their relevance. This class of compounds underscores the potential of utilizing diverse chemical modifications to explore the therapeutic potential of pyrazolidinediones. []

5. (2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)[ N -(1-phenyl-4-arylidene)-pyrazolidin-3,5-dione]-carbodithioates []

  • Compound Description: This group of compounds represents S-alkylated derivatives of 4-arylidene-1-phenyl-3,5-pyrazolidinediones, specifically modified at the carbon atom of the pyrazolidinedione ring. They were synthesized using a similar phase-transfer catalysis approach as the N-glycosylated derivatives. []
  • Relevance: Similar to the N-glycosylated derivatives, these S-alkylated compounds demonstrate another approach to modifying the 1-phenyl-3,5-pyrazolidinedione scaffold. Although the specific 4-arylidene substituent might differ from the target compound, the shared core structure and the exploration of diverse modifications at different positions of the pyrazolidinedione ring are relevant for understanding structure-activity relationships. []

Properties

Product Name

4-(4-butoxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione

IUPAC Name

(4E)-4-[(4-butoxy-3-methoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

InChI

InChI=1S/C21H22N2O4/c1-3-4-12-27-18-11-10-15(14-19(18)26-2)13-17-20(24)22-23(21(17)25)16-8-6-5-7-9-16/h5-11,13-14H,3-4,12H2,1-2H3,(H,22,24)/b17-13+

InChI Key

FWEYSBWFZXBCIR-GHRIWEEISA-N

SMILES

CCCCOC1=C(C=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)OC

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)OC

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.